Carbonisocyanidic acid
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Overview
Description
Carbonisocyanidic acid is an organic compound characterized by the presence of both a carboxyl group (-COOH) and an isocyanide group (-NC). This unique combination of functional groups imparts distinctive chemical properties and reactivity to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonisocyanidic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: Using potassium permanganate (KMnO₄) to oxidize substituted alkylbenzenes, yielding substituted benzoic acids.
Oxidation of Primary Alcohols or Aldehydes: Primary alcohols can be oxidized using Dess-Martin periodinane, while aldehydes can be oxidized with alkaline KMnO₄.
Hydrolysis of Nitriles: Heating nitriles with aqueous acid or base can produce carboxylic acids.
Carboxylation of Grignard Reagents: Reacting Grignard reagents with carbon dioxide (CO₂) followed by protonation yields carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carbon dioxide and water.
Reduction: Reduction reactions can convert this compound into primary alcohols or aldehydes.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), primary amines (RNH₂).
Major Products Formed:
Oxidation: Carbon dioxide (CO₂), water (H₂O).
Reduction: Primary alcohols, aldehydes.
Substitution: Various isocyanide derivatives.
Scientific Research Applications
Carbonisocyanidic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbonisocyanidic acid involves its interaction with nucleophilic functional groups. The isocyanide group can react with nucleophiles, leading to the formation of carbamoyl derivatives. This reaction can modify proteins and other biomolecules, potentially altering their function and stability .
Comparison with Similar Compounds
Isocyanic Acid (HNCO): Shares the isocyanide functional group but lacks the carboxyl group.
Carboxylic Acids: Such as acetic acid and formic acid, which contain the carboxyl group but lack the isocyanide group.
Uniqueness: Carbonisocyanidic acid’s combination of carboxyl and isocyanide groups makes it unique among organic compounds. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to compounds with only one of these functional groups .
Properties
CAS No. |
73973-62-3 |
---|---|
Molecular Formula |
C2HNO2 |
Molecular Weight |
71.03 g/mol |
IUPAC Name |
carbonisocyanidic acid |
InChI |
InChI=1S/C2HNO2/c1-3-2(4)5/h(H,4,5) |
InChI Key |
FLPDSCISACSPOZ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C(=O)O |
Origin of Product |
United States |
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